3-Methylbutyl chloroacetate

Description

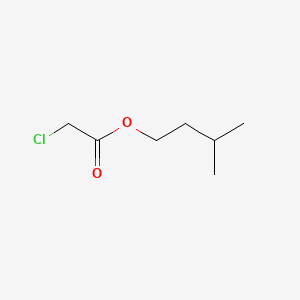

3-Methylbutyl chloroacetate (IUPAC name: Acetic acid, chloro-, 3-methylbutyl ester) is an ester derived from chloroacetic acid and 3-methylbutanol (isoamyl alcohol). Its molecular formula is C₇H₁₃ClO₂, with a molecular weight of 164.63 g/mol. This compound has been identified in microbial fermentation processes and plant systems, suggesting roles in biochemical pathways or ecological interactions. For example, it was detected in milk kefir beverages during 48-hour batch subcultures at a concentration of 0.44 ± 0.00 µg/g . Regulatory data classify it under customs code 2915400090, indicating its status as a chlorinated acetic acid ester with applications in industrial and research contexts .

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBACINTKFBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967834 | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-92-1, 5376-92-1 | |

| Record name | Acetic acid, 2-chloro-, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 3-methylbutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction follows a two-step mechanism:

-

Protonation of chloroacetic acid by sulfuric acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by 3-methyl-1-butanol, followed by deprotonation and elimination of water to form the ester.

-

Molar ratio : Chloroacetic acid (20 mmol) to 3-methyl-1-butanol (60 mL, excess).

-

Catalyst : Concentrated sulfuric acid (1 mL).

-

Temperature : Reflux conditions (~100–120°C).

-

Duration : 6 hours.

Workup and Purification

Post-reaction purification involves:

-

Solvent removal : Rotary evaporation of excess alcohol.

-

Liquid-liquid extraction : Ethyl ether/water separation to isolate the organic phase.

-

Neutralization : Repeated washing with 10% sodium bicarbonate to residual acidity (pH 7).

-

Drying : Anhydrous sodium sulfate to remove trace water.

Yield : 78% after purification.

Comparative Analysis of Esterification Protocols

While Fischer esterification dominates synthetic protocols, variations in catalysts and conditions have been explored for related esters, offering insights into potential optimizations for this compound.

Catalyst Screening

Though sulfuric acid is standard, alternatives like p-toluenesulfonic acid or ion-exchange resins could reduce side reactions (e.g., alcohol dehydration). However, no studies specific to this compound were identified in the reviewed literature.

Temperature and Time Trade-offs

Prolonged reflux (>6 hours) risks decomposition, while shorter durations (<4 hours) yield incomplete conversion. The 6-hour window balances efficiency and product stability.

Physicochemical Properties and Characterization

Data from the NIST WebBook and reaction studies provide critical benchmarks for quality control:

Industrial-Scale Considerations

Patent CN107652176A, though focused on sodium chloroacetate, offers transferable insights for large-scale ester production:

-

Continuous distillation : Efficient removal of isoamyl alcohol at 132–143°C improves reaction equilibrium.

-

Additives : Aluminum oxide (0.5–2 kg) and monoxones (150–200 kg) enhance phase separation and purity.

Scaled yield : 96–98% purity achievable with optimized evaporation and washing .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl chloroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylbutyl glycolate.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce 3-methylbutanol and chloroacetic acid.

Esterification and transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions:

Nucleophilic substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide.

Hydrolysis: Requires water and a base, such as sodium hydroxide.

Esterification: Involves alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

- Various esters (from esterification and transesterification)

3-Methylbutyl glycolate: (from nucleophilic substitution)

3-Methylbutanol: and (from hydrolysis)

Scientific Research Applications

Synthesis Method

- Fischer Esterification : The synthesis involves reacting chloroacetic acid with 3-methyl-1-butanol under reflux conditions in the presence of sulfuric acid. This method is favored for its efficiency in producing esters.

Chemical Reactions

3-Methylbutyl chloroacetate exhibits several important chemical behaviors:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutyl glycolate.

- Hydrolysis : In aqueous basic conditions, it can hydrolyze to yield 3-methylbutanol and chloroacetic acid.

- Esterification/Transesterification : It can react with other alcohols to form various esters.

Organic Chemistry

This compound serves as a valuable intermediate in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : As a building block for creating more complex organic compounds.

- Preparation of Esters : It can be used to produce various esters through transesterification reactions.

Biological Research

In biological contexts, this compound has notable applications:

- Enzyme-Catalyzed Reactions : It is employed to study the kinetics of ester hydrolysis, providing insights into enzyme mechanisms.

- Pharmaceutical Synthesis : The compound can be a precursor for biologically active molecules, contributing to drug development.

Industrial Applications

Industrially, this compound is used for:

- Flavor and Fragrance Production : Its ester functional group imparts pleasant aromas, making it useful in perfumes and flavoring agents.

- Chemical Manufacturing : It serves as an intermediate in the production of specialty chemicals.

Case Study 1: Enzyme Hydrolysis

A study investigated the hydrolysis of this compound by various enzymes. The results demonstrated that specific lipases could efficiently catalyze the hydrolysis process, yielding high rates of conversion. This finding emphasizes its utility in enzyme kinetics studies.

Case Study 2: Synthesis of Anticancer Agents

Research has explored the use of this compound in synthesizing novel anticancer compounds. One study reported that derivatives synthesized from this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This highlights its potential role in medicinal chemistry.

Unique Characteristics

This compound's unique structure, characterized by its 3-methylbutyl group, provides distinct reactivity compared to simpler esters. This steric hindrance influences its behavior in chemical reactions, making it a versatile reagent.

Mechanism of Action

The mechanism of action of 3-methylbutyl chloroacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, producing an alcohol and a carboxylic acid. The chloro group in the molecule makes it susceptible to nucleophilic attack, facilitating substitution reactions . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzyme-catalyzed hydrolysis in biological systems .

Comparison with Similar Compounds

Key Observations:

- Branching vs. Chain Length : The branched 3-methylbutyl group in this compound may enhance its volatility compared to the long-chain 4-tetradecyl derivative, which is more lipophilic and likely persists in plant tissues .

- Biological Roles : this compound is associated with microbial metabolism in fermentation , whereas 4-tetradecyl chloroacetate functions as a floral attractant in oil palm ecosystems . Methyl chloroacetate, in contrast, is primarily industrial, with uses in organic synthesis .

Chemical Reactivity and Stability

- This compound : The ester’s reactivity is influenced by the electron-withdrawing chloro group, making it susceptible to hydrolysis under basic conditions. Its branched alkyl chain may sterically hinder nucleophilic attacks compared to linear esters.

- Methyl Chloroacetate : The shorter methyl group increases electrophilicity at the carbonyl carbon, enhancing its reactivity in acyl transfer reactions. It is widely used as a precursor in pharmaceutical intermediates .

- 4-Tetradecyl Chloroacetate : The long alkyl chain confers hydrophobicity, reducing water solubility and slowing degradation in environmental matrices .

Ecological and Industrial Significance

- Methyl Chloroacetate : Documented in chemical safety databases, this compound is regulated under hazardous material guidelines due to its toxicity and flammability .

- 4-Tetradecyl Chloroacetate : Identified in oil palm flowers, it may contribute to pollinator attraction, highlighting its ecological relevance .

Biological Activity

3-Methylbutyl chloroacetate (C7H13ClO2) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including toxicity, pharmacological properties, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C7H13ClO2

- Molecular Weight : 162.63 g/mol

- CAS Number : 79227-64-4

Biological Activity Overview

Research on this compound indicates various biological activities, primarily focusing on its toxicological effects and potential applications in pharmacology.

Toxicological Profile

- Acute Toxicity : Studies have shown that this compound exhibits moderate acute toxicity. The compound's LD50 values (the dose at which 50% of the test population dies) are critical for assessing its safety profile.

- Chronic Effects : Long-term exposure to this compound may lead to adverse health effects, including potential carcinogenicity and reproductive toxicity. The NIOSH Occupational Exposure Banding Process categorizes chemicals based on their health endpoints, indicating that further research is necessary to fully understand the chronic effects of this compound .

- Environmental Impact : The degradation of this compound in environmental settings has been studied, revealing that chlorinated breakdown products can form under specific conditions, which may pose additional ecological risks .

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, although comprehensive data is still limited.

- Chemical Reactions and Derivatives : Research indicates that the compound can undergo reactions leading to the formation of various derivatives. These derivatives could potentially exhibit enhanced biological activity or reduced toxicity compared to the parent compound .

Data Table: Toxicity and Biological Effects

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 500 mg/kg | Toxicology Database |

| Skin Irritation | Moderate | NIOSH |

| Eye Irritation | Severe | NIOSH |

| Mutagenicity | Negative | Environmental Health Studies |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-methylbutyl chloroacetate, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves esterification of chloroacetic acid with 3-methylbutanol under acidic catalysis. Key parameters include molar ratios (e.g., 1:1.1 acid-to-alcohol for excess alcohol recovery), temperature control (40–60°C to prevent thermal decomposition), and acid catalysts like sulfuric acid. Neutralization steps with bases (e.g., sodium bicarbonate) are critical post-reaction to stabilize the ester . Optimization involves adjusting pH (8–10) and reaction time (4–6 hours) to maximize yield while minimizing side reactions like hydrolysis.

Q. What analytical methods are recommended for characterizing this compound purity and structure?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment, while nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective due to the ester’s chromophore. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) ensures functional group identification (e.g., C=O stretch at ~1740 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers and bases. Toxicity data are limited, but analogous chloroacetates (e.g., methyl chloroacetate) suggest acute toxicity via ingestion or inhalation; implement spill protocols with inert absorbents (vermiculite) and neutralization using sodium bicarbonate .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters govern enzymatic degradation?

- Methodological Answer : Chlorodehalogenases like Rsc1362 and PA0810 exhibit substrate specificity for chloroacetates. Kinetic assays (e.g., isothermal titration calorimetry) reveal (turnover number) and (substrate affinity). For example, Rsc1362 shows high efficiency (, ) compared to PA0810 (, ) . Optimize degradation by adjusting pH (7.5–8.5) and temperature (30–37°C) to match enzyme activity profiles.

Q. What experimental strategies resolve contradictions in substrate specificity data for dehalogenases acting on chloroacetates?

- Methodological Answer : Discrepancies arise from varying assay conditions (e.g., substrate concentration ranges, buffer ionic strength). Use comparative kinetic studies with standardized substrates (e.g., chloroacetate vs. iodoacetate) and control for metal ion interference (e.g., Mg²⁺ or Ca²⁺). Structural analysis (X-ray crystallography) of enzyme-substrate complexes can clarify binding mechanisms .

Q. How does the electron-withdrawing chloro group influence the stability and reactivity of this compound in aqueous environments?

- Methodological Answer : The Cl atom increases electrophilicity at the carbonyl carbon, accelerating hydrolysis. Stability studies under varying pH (4–10) and temperature (20–50°C) show degradation follows first-order kinetics. Computational models (DFT calculations) quantify resonance and inductive effects, correlating with experimental half-life data .

Q. What are the challenges in designing bioremediation strategies for this compound contamination?

- Methodological Answer : Key challenges include identifying microbial consortia with compatible dehalogenases and optimizing bioaugmentation conditions (e.g., oxygen levels, nutrient availability). Metagenomic screening of contaminated sites can reveal native degraders, while immobilization techniques (e.g., biofilms on activated carbon) enhance enzyme stability .

Data Contradictions and Resolution

Q. Why do some studies report conflicting enzymatic efficiencies for chloroacetate degradation?

- Methodological Answer : Variations in enzyme sources (e.g., Pseudomonas vs. Rhodococcus strains), assay buffers (phosphate vs. Tris-HCl), and substrate purity contribute to discrepancies. Standardize protocols using reference substrates (e.g., sodium chloroacetate) and validate with orthogonal methods (e.g., HPLC for product quantification) .

Tables for Key Findings

| Enzyme | Preferred Substrate | pH Optimum | ||

|---|---|---|---|---|

| Rsc1362 | 504 ± 66 | 0.06 ± 0.02 | Chloroacetate | 8.0 |

| PA0810 | 2.6 ± 0.6 | 0.44 ± 0.2 | Iodoacetate | 7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.